molecular formula C5H6N2O B14058301 N-(Cyanomethyl)prop-2-enamide CAS No. 64186-79-4

N-(Cyanomethyl)prop-2-enamide

Cat. No.: B14058301
CAS No.: 64186-79-4
M. Wt: 110.11 g/mol
InChI Key: OCXYXUXCRQIICZ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)prop-2-enamide is an organic compound with the molecular formula C₅H₆N₂O It is characterized by the presence of a cyano group (-CN) and an amide group (-CONH₂) attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)prop-2-enamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with different amines under solvent-free conditions at room temperature . Another approach involves the reaction of ethyl cyanoacetate with amines at elevated temperatures (around 70°C) followed by stirring at room temperature overnight . These methods are efficient and economical, making them suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods are preferred in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)prop-2-enamide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)acetamide: Similar in structure but lacks the prop-2-enamide backbone.

    N-(Cyanomethyl)benzamide: Contains a benzamide group instead of the prop-2-enamide backbone.

Uniqueness

N-(Cyanomethyl)prop-2-enamide is unique due to its combination of the cyano and amide groups with the prop-2-enamide backbone. This structure provides distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

64186-79-4

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

N-(cyanomethyl)prop-2-enamide

InChI

InChI=1S/C5H6N2O/c1-2-5(8)7-4-3-6/h2H,1,4H2,(H,7,8)

InChI Key

OCXYXUXCRQIICZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC#N

Origin of Product

United States

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